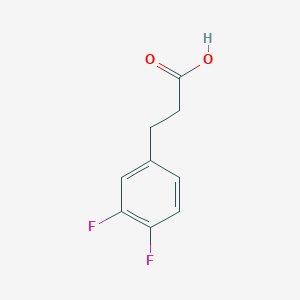

3,4-Difluorohydrocinnamic acid

Overview

Description

Cinnamic acid derivatives, including fluorinated versions like 3,4-Difluorohydrocinnamic acid, are of significant interest in various fields of chemistry and materials science due to their unique chemical and physical properties. These compounds serve as crucial intermediates in the synthesis of more complex molecules and materials.

Synthesis Analysis

The synthesis of fluorinated cinnamic acid derivatives often involves electrophilic addition reactions, where fluorine or a fluorine-containing reagent is added across a double bond in the precursor molecule. For example, the synthesis of 2β,3β-difluorosialic acid derivatives demonstrates the electrophilic syn-addition of fluorine using molecular fluorine or xenon difluoride in the presence of BF3·OEt2, showcasing a method that could potentially be adapted for synthesizing 3,4-Difluorohydrocinnamic acid (Ikeda et al., 2004).

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives is crucial for their chemical reactivity and physical properties. Studies on related compounds, like 3,5-dinitrocinnamic acid, highlight the importance of hydrogen bonding and molecular orientation in determining the compound's photoreactivity and crystalline structure (Desiraju & Sharma, 1991).

Chemical Reactions and Properties

Fluorinated cinnamic acids participate in a variety of chemical reactions, including [2 + 2] photodimerization, which is influenced by the molecular environment and intramolecular features. Comparative studies on difluorocinnamic acids under different pressures reveal how environmental factors affect reactivity (Galica et al., 2018).

Scientific Research Applications

Exercise Tolerance and Fatigue Reduction : 3,4-Dihydroxycinnamic acid (3,4-DA) shows potential in improving exercise tolerance and reducing fatigue in animals. It leads to higher exercise tolerance, reduced blood lactate, and decreased markers of hepatic oxidation without affecting blood glucose and antioxidant enzymes (Novaes et al., 2012).

Antioxidant Properties and Health Benefits : Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. It's a bioactive ingredient in many foods, contributing to its antioxidant properties (Silva & Batista, 2017).

Reaction with Radicals : Hydroxycinnamic acids, including 3,4-dihydroxycinnamic acid, react similarly with hydroxyl and hydroperoxyl radicals, transferring a phenolic hydrogen atom from the acid to the radical. This reaction is significant for understanding the antioxidant behavior of these compounds (Nsangou et al., 2008).

Quantification and Extraction : The high antioxidant properties of ferulic acid make it of interest in the food industry, health, and cosmetic markets. Analytical methodologies for quantifying ferulic acid and its oligomers have been developed, which are crucial for its extraction from agricultural waste materials (Barberousse et al., 2008).

Biological Properties and Drug Delivery : Ferulic acid's antioxidant, anti-inflammatory, and antibacterial properties are scientifically proven. However, its low bioavailability limits clinical use, leading to the development of new nanotechnological approaches for its delivery (Stompor-Gorący & Machaczka, 2021).

Pharmaceutical Functions and Applications : Ferulic acid is widely used in the food and cosmetic industries due to its various physiological functions like antioxidant, antimicrobial, and anti-inflammatory activities (Ou & Kwok, 2004).

Hepatoprotective Activity : 3,4-Dihydroxycinnamic acid derivatives, such as caffeic acid, possess hepatoprotective properties. The study investigates the importance of various substituents and moieties on its hepatic pharmacological effects (Pérez-Alvarez et al., 2001).

Safety and Hazards

While specific safety and hazard information for 3,4-Difluorohydrocinnamic acid is not available, general safety measures should be taken while handling it. This includes avoiding inhalation of dusts and contact with skin or eyes . In case of accidental ingestion, it is advised to drink water and consult a doctor .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their potential as multi-target-directed ligands in the treatment of alzheimer’s disease, with targets including acetylcholinesterase (hache) and beta-secretase 1 (bace1) .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to neurodegeneration, suggesting potential effects on pathways related to neurotransmission, amyloid-beta production, and oxidative stress .

Result of Action

Similar compounds have been shown to have neuroprotective effects, suggesting potential benefits in conditions characterized by neurodegeneration .

Action Environment

The action, efficacy, and stability of 3,4-Difluorohydrocinnamic acid can be influenced by various environmental factors. These may include the pH and enzymatic conditions of the gastrointestinal tract (for oral administration), the presence of binding proteins in the bloodstream, and the characteristics of the target tissue or cells .

properties

IUPAC Name |

3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZIYCHJMUNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381226 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorohydrocinnamic acid | |

CAS RN |

161712-75-0 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

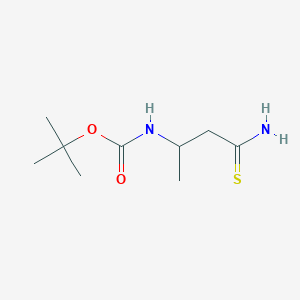

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)